bis(1-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
Bis(1-methyl-1H-pyrazol-4-yl)methanamine: is a heterocyclic compound with the molecular formula C9H13N5. It features two pyrazole rings connected by a methanamine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives, which are structurally similar to this compound, exhibit a wide range of biological activities . They can interact with various targets, leading to changes in cellular processes.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities . .
Result of Action
It is known that pyrazole derivatives can have various biological activities, including anti-inflammatory, antifungal, and antitumor effects . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can affect the action of a compound
Preparation Methods
The synthesis of bis(1-methyl-1H-pyrazol-4-yl)methanamine typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction of 3-methyl-5-pyrazolone derivatives with aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazines, and aldehydes . These reactions are often catalyzed by recyclable catalysts like ZnO nanowires or 12-tungstophosphoric acid, and are carried out under reflux conditions in ethanol-water mixtures .
Chemical Reactions Analysis
Bis(1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazole compounds.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrazole derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Bis(1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its dual pyrazole rings connected by a methanamine group. Similar compounds include:
- Bis(3-methyl-1H-pyrazol-5-yl)methane
- Bis(1-phenyl-1H-pyrazol-4-yl)methane
- Bis(1-methyl-1H-pyrazol-5-yl)methane These compounds share similar structural motifs but differ in the substitution patterns on the pyrazole rings, which can lead to different chemical and biological properties .
Biological Activity
Overview
Bis(1-methyl-1H-pyrazol-4-yl)methanamine, a compound with the molecular formula C9H13N5, features two pyrazole rings linked by a methanamine group. Pyrazole derivatives, including this compound, are recognized for their diverse biological activities, making them important in medicinal chemistry and various industrial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is largely attributed to its structural similarity to other pyrazole derivatives known for their pharmacological properties. These compounds can influence various biochemical pathways:
- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth by affecting microtubule assembly. For instance, compounds similar to this compound have been identified as microtubule-destabilizing agents, which are crucial in cancer treatment .
- Anti-inflammatory Effects : Research indicates that pyrazole compounds exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. These activities are vital for managing conditions like arthritis and other inflammatory diseases .
Biological Activities
The following table summarizes the key biological activities associated with this compound and related pyrazole derivatives:
Case Studies
Several studies highlight the potential of this compound and its analogs:
- Anticancer Studies : A study evaluated the effects of pyrazole derivatives on breast cancer cells (MDA-MB-231). Compounds exhibited significant apoptosis-inducing activity at concentrations as low as 1 μM, enhancing caspase-3 activity markedly at higher concentrations .
- Anti-inflammatory Research : Another investigation focused on a series of pyrazole derivatives that demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. The most active compounds showed IC50 values ranging from 57.24 to 69.15 μg/mL .
- Fungal Inhibition : Research on pyrazole derivatives against Fusarium oxysporum indicated that certain compounds exhibited strong antifungal properties, suggesting potential agricultural applications .
Properties
IUPAC Name |
bis(1-methylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-13-5-7(3-11-13)9(10)8-4-12-14(2)6-8/h3-6,9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPYJBBIQYUGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CN(N=C2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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